Methyl 3-bromo-5-cyano-4-methoxyphenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-4-methoxyphenylacetate is an organic compound with a complex structure that includes bromine, cyano, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-cyano-4-methoxyphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyano and methoxy group introduction under controlled conditions. The specific reagents and catalysts used can vary, but common choices include bromine or N-bromosuccinimide for bromination, and cyanide sources such as sodium cyanide for cyano group introduction. Methoxylation can be achieved using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-4-methoxyphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield a different ester derivative.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-methoxyphenylacetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-4-methoxyphenylacetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxyphenylacetate: Lacks the cyano group, which affects its reactivity and applications.
Methyl 3-cyano-4-methoxyphenylacetate: Lacks the bromine atom, leading to different chemical properties.
Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate: The hydroxyl group can significantly alter its reactivity compared to the methoxy group.
Uniqueness
Methyl 3-bromo-5-cyano-4-methoxyphenylacetate is unique due to the combination of bromine, cyano, and methoxy groups in its structure. This combination provides a distinct set of chemical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10(14)5-7-3-8(6-13)11(16-2)9(12)4-7/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDLMLCEWZYXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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